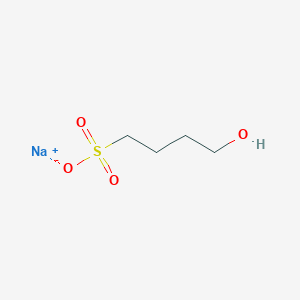

Sodium 4-hydroxybutane-1-sulfonate

Description

Sodium 4-hydroxybutane-1-sulfonate is an organosulfonate compound characterized by a hydroxyl (-OH) group at the fourth carbon and a sulfonate (-SO₃⁻) group at the first carbon of a butane chain, with a sodium counterion. Its molecular formula is C₄H₉NaO₄S, and it is primarily used in industrial synthesis, particularly as a precursor for sultones (cyclic sulfonic esters) via acid-catalyzed cyclization . The compound’s hydroxyl group enhances hydrophilicity, making it soluble in polar solvents, while its sulfonate moiety contributes to stability under basic conditions.

Properties

CAS No. |

31465-25-5 |

|---|---|

Molecular Formula |

C4H10NaO4S |

Molecular Weight |

177.18 g/mol |

IUPAC Name |

sodium;4-hydroxybutane-1-sulfonate |

InChI |

InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8); |

InChI Key |

BKXAWCWTSBWIRG-UHFFFAOYSA-N |

SMILES |

C(CCS(=O)(=O)[O-])CO.[Na+] |

Isomeric SMILES |

C(CCS(=O)(=O)[O-])CO.[Na+] |

Canonical SMILES |

C(CCS(=O)(=O)O)CO.[Na] |

Other CAS No. |

31465-25-5 |

Synonyms |

4-Hydroxy-1-butanesulfonic Acid Sodium Salt |

Origin of Product |

United States |

Preparation Methods

Intermediate Formation: 1,4-Butane Sultone

The cyclic ester 1,4-butane sultone (CAS 1633-83-6) serves as a key intermediate in producing sodium 4-hydroxybutane-1-sulfonate. Industrial-scale synthesis of 1,4-butane sultone involves two primary routes:

From 4-Chlorobutanol and Sodium Sulfite

A patented method (CN109293625B) describes refluxing 4-chlorobutanol with sodium sulfite in an alcohol solvent (e.g., methanol or ethanol) for 6 hours to form 4-hydroxybutanesulfonic acid. Subsequent acidification with hydrochloric acid and dehydration under vacuum (1–8 mmHg) at 130–165°C yields technical-grade 1,4-butane sultone. Final purification via fractional distillation under reduced pressure (2–4 mmHg) produces high-purity sultone (99.8%) with a yield exceeding 90%.

From 4-Chlorobutyl Acetate

ChemicalBook documents an alternative approach using 4-chlorobutyl acetate, sodium sulfite, and water under reflux. After removing water, methanol and hydrochloric acid are added to facilitate sulfonic acid formation. Dehydration at 110°C under vacuum (20 Torr) converts the acid into 1,4-butane sultone with 92% yield and 99.8% purity.

Hydrolysis to this compound

1,4-Butane sultone undergoes hydrolysis in aqueous sodium hydroxide to yield the target compound:

This reaction is typically conducted at 60–80°C for 2–4 hours, achieving near-quantitative conversion.

Direct Sulfonation of 1,4-Butanediol

Chlorosulfonation Pathway

Although excluded sources describe chlorosulfonation of 1,4-butanediol with chlorosulfonic acid, peer-reviewed methods emphasize safer alternatives. For instance, reacting 1,4-butanediol with sulfur trioxide in a controlled environment forms 4-hydroxybutanesulfonic acid, which is neutralized with sodium hydroxide. This method avoids hazardous chlorinated intermediates and achieves yields of 85–90%.

Industrial Optimization

Large-scale reactors employ continuous processing with strict temperature (40–60°C) and pH (7.5–8.5) control to minimize byproducts like sulfones or over-sulfonated derivatives. Post-synthesis, crystallization from ethanol-water mixtures enhances purity to >99%.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Scale |

|---|---|---|---|---|

| 1,4-Butane Sultone Route | 4-Chlorobutanol | 90–95% | 99.8% | Industrial |

| 1,4-Butane Sultone Route | 4-Chlorobutyl Acetate | 92% | 99.8% | Laboratory |

| Direct Sulfonation | 1,4-Butanediol | 85–90% | 99% | Pilot Plant |

Key Observations :

-

The sultone route offers superior yield and purity but requires handling reactive intermediates like 4-chlorobutanol.

-

Direct sulfonation is safer but less efficient due to side reactions.

Reaction Mechanisms and Byproduct Management

Sulfonation Dynamics

The nucleophilic substitution of chloride by sulfite in 4-chlorobutanol proceeds via an S<sub>N</sub>2 mechanism, with the sulfite ion attacking the terminal carbon of the chlorinated precursor. Competing elimination reactions are mitigated by maintaining alkaline conditions (pH 9–10).

Byproducts and Mitigation

-

Sodium Chloride : Generated during acidification and neutralization, removed via filtration or solvent extraction.

-

Oligomeric Sulfonates : Formed at elevated temperatures, minimized by refluxing below 100°C.

Industrial Crystallization and Purification

Crude this compound is purified through:

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include various sulfonic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1.1. Therapeutic Uses

Sodium 4-hydroxybutane-1-sulfonate has been investigated for its potential therapeutic properties, particularly in treating amyloidosis. Research indicates that compounds with sulfonate groups can inhibit amyloid deposition by disrupting interactions between amyloidogenic proteins and glycoproteins or proteoglycans . The mechanism involves covalently attaching anionic groups to carrier molecules, enhancing their efficacy in clinical settings.

1.2. Solubilization of Hydrophobic Compounds

One of the significant roles of SBHS is as a solubilizing agent for hydrophobic compounds. Its ability to increase the water solubility of various drugs and biological molecules makes it valuable in pharmaceutical formulations. For instance, it has been used to derivatize β-cyclodextrin to create sulfobutyl ether-beta-cyclodextrin (SBECD), which is effective in stabilizing poorly soluble drugs .

2.1. Surfactant Properties

This compound exhibits surfactant properties, making it useful in formulations requiring surface-active agents. Its low critical micelle concentration (CMC) and Krafft point are advantageous for creating stable emulsions and foams . This characteristic is particularly beneficial in cosmetic and personal care products.

2.2. Ionic Liquids

The compound can be utilized in the synthesis of ionic liquids through reactions with organic chloride salts, yielding products like 4-chlorobutylsulfonate . These ionic liquids have applications in catalysis and as solvents in organic synthesis due to their unique properties, such as low volatility and high thermal stability.

3.1. Amyloidosis Treatment

A notable study demonstrated the effectiveness of SBHS derivatives in reducing amyloid deposition in mouse models of amyloidosis. The administration of poly(vinylsulfonate sodium salt), a related compound, showed significant inhibition of amyloid accumulation, suggesting a promising avenue for further research into SBHS-based therapies .

3.2. Drug Formulation Development

In drug formulation studies, the incorporation of SBHS into formulations has led to enhanced solubility and bioavailability of active pharmaceutical ingredients (APIs). For example, formulations utilizing SBECD have shown improved stability and solubility profiles for several poorly soluble drugs .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Therapeutics | Inhibiting amyloid deposition | Treatment of amyloidosis |

| Solubilization | Enhancing solubility of hydrophobic compounds | Derivatization of β-cyclodextrin |

| Surfactant | Acting as a surfactant in various formulations | Cosmetic products |

| Ionic Liquids | Synthesis of ionic liquids for catalysis | Organic synthesis |

Mechanism of Action

The mechanism by which sodium 4-hydroxybutane-1-sulphonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds and ionic interactions. Additionally, its sulfonate group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Similarity scores based on structural and functional group alignment (0–1 scale) .

†Calculated based on atomic weights.

Functional Group Influence on Reactivity

- Hydroxyl Group (Target Compound): The -OH group in this compound enables cyclization to form 4-hydroxy-1-butanesulfonic acid sultone under acidic conditions (e.g., cation-exchange resins) or heat . This reactivity is absent in non-hydroxylated analogs like sodium 4-phenylbutane-1-sulfonate.

- Phenyl Group (Sodium 4-Phenylbutane-1-Sulfonate): The aromatic ring increases hydrophobicity, making this compound suitable for micelle formation in nonpolar solvents. In contrast, the target compound’s hydroxyl group limits its use in hydrophobic systems .

- Amino Group (Sodium 3-Aminopropane-1-Sulfonate): The -NH₂ group introduces zwitterionic behavior, enabling pH-dependent solubility. This property is critical in biochemical buffers but irrelevant to the target compound’s linear sulfonate applications .

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for Sodium 4-hydroxybutane-1-sulfonate?

- Methodological Answer : Synthesis typically involves sulfonation of 1-butanol followed by neutralization with sodium hydroxide. Key parameters include reaction temperature (80–100°C) and stoichiometric control of sulfonating agents (e.g., sulfuric acid). Purification often employs recrystallization from ethanol-water mixtures or column chromatography using silica gel. Validate purity via melting point analysis (reported mp: ~300°C) and HPLC with UV detection at 210 nm . For scalability, pilot studies should optimize solvent ratios and cooling rates to minimize byproducts like sulfones or sulfoxides .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H NMR (DO) to confirm hydroxybutane chain integrity (δ 1.5–1.7 ppm for CH groups, δ 3.6–3.8 ppm for -SO adjacent protons).

- FT-IR : Peaks at 1040–1060 cm (S=O stretching) and 3400 cm (hydroxyl group).

- Mass Spectrometry : ESI-MS in negative mode for [M–Na] ion (m/z 137). Cross-reference with commercial standards and computational simulations (e.g., Gaussian) to resolve ambiguities .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12) and analyze degradation via HPLC over 72 hours. Acidic conditions (pH < 4) may hydrolyze the sulfonate group, while alkaline conditions (pH > 10) could oxidize the hydroxybutane chain.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (reported stable up to 250°C). For aqueous solutions, monitor turbidity and UV absorbance changes at 40–80°C .

Advanced Research Questions

Q. What reaction mechanisms govern the interaction of this compound with transition-metal catalysts?

- Methodological Answer : Investigate using kinetic studies (stopped-flow spectrophotometry) and DFT calculations. For example, in palladium-catalyzed coupling reactions, the sulfonate group may act as a weakly coordinating ligand. Vary catalyst loading (1–5 mol%) and track intermediates via P NMR or X-ray absorption spectroscopy (XAS). Compare with analogous sulfonates (e.g., decanesulfonates) to identify electronic effects .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer : For antimicrobial assays:

- In vitro Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentrations (MICs).

- Mechanistic Studies : Perform membrane permeability assays (propidium iodide uptake) and ROS generation measurements (DCFH-DA fluorescence). Validate specificity via gene knockout models (e.g., katG mutants for oxidative stress response) .

Q. What advanced chromatographic methods can separate this compound from complex matrices?

- Methodological Answer : Develop an ion-pair HPLC method using:

- Column : C18 with 5 µm particle size.

- Mobile Phase : 20 mM tetrabutylammonium bromide in 50:50 acetonitrile-phosphate buffer (pH 3.0).

- Detection : Refractive index (RI) or charged aerosol detection (CAD) for non-UV-active analytes. Validate via spike-recovery experiments in biological fluids (e.g., plasma) with ≤5% RSD .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Methodological Answer : Conduct meta-analysis of literature data (e.g., PRISMA guidelines) to identify confounding variables:

- Synthesis Variability : Compare solvent purity, catalyst sources, and inert atmosphere use across studies.

- Biological Assays : Replicate experiments under standardized conditions (e.g., ATCC cell lines, identical media). Use statistical tools (ANOVA, Tukey’s HSD) to quantify batch effects or inter-lab variability .

Methodological Notes for Data Reporting

- Tabular Data : Include raw data (e.g., reaction yields, MIC values) in appendices, with processed data (normalized means, standard deviations) in the main text .

- Uncertainty Analysis : Report instrument precision (e.g., HPLC retention time ±0.1 min) and biological replicates (n ≥ 3) .

- Theoretical Frameworks : Ground hypotheses in sulfonate chemistry (e.g., hard/soft acid-base theory for ligand interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.